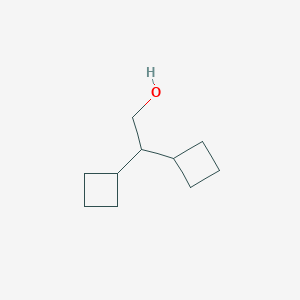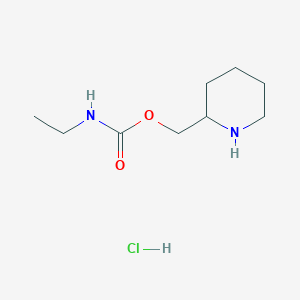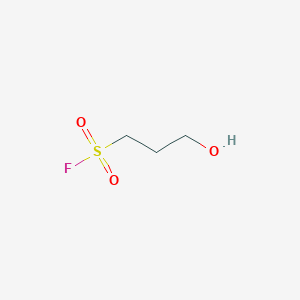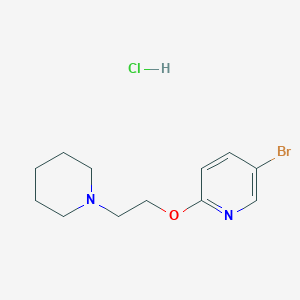
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride
Vue d'ensemble
Description
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride, also known as 5-BPEH, is a chemical compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H14BrClN2O and a molecular weight of 297.6 g/mol. 5-BPEH is a colorless to light yellow solid with a melting point of 132-134°C. It has a number of interesting properties that make it a useful tool for scientists.
Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride and its derivatives are primarily involved in the synthesis of complex chemical structures. For instance, a study focused on synthesizing and characterizing a compound related to this chemical, highlighting its potential fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).
Antiviral Activity
Research has also been conducted on similar compounds for antiviral applications. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride, revealed notable inhibition of retrovirus replication in cell culture, indicating potential antiretroviral properties (D. Hocková et al., 2003).
Catalytic Applications
The compound and its analogs have been used in catalytic processes. For instance, CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine and related ligands has been reported. This process efficiently converts both electron-rich and electron-deficient aryl bromides into substituted phenols (Jianhuan Jia et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride have been investigated for their potential analgesic and antiparkinsonian activities. A study synthesized a range of substituted pyridine derivatives from related compounds and found them to have promising analgesic and antiparkinsonian effects, comparable to standard reference drugs (A. Amr et al., 2008).
Chemical Synthesis and Characterization
The compound is also involved in the synthesis and characterization of various chemical structures. For example, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist, was synthesized and characterized using techniques such as NMR and MS, indicating its potential in chemical and pharmaceutical applications (H. Bi, 2014).
Learning and Memory Research
The compound has been implicated in research related to learning and memory. A study synthesized derivatives of the compound and tested their effects on learning and memory facilitation in mice, indicating potential neurological applications (Li Ming-zhu, 2012).
Propriétés
IUPAC Name |
5-bromo-2-(2-piperidin-1-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-4-5-12(14-10-11)16-9-8-15-6-2-1-3-7-15;/h4-5,10H,1-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHBEVNCXOZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





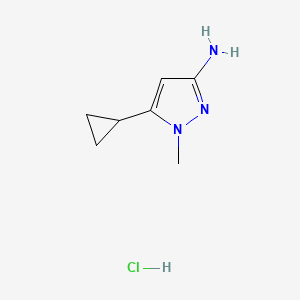

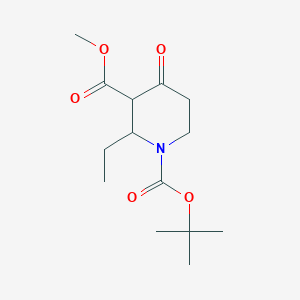
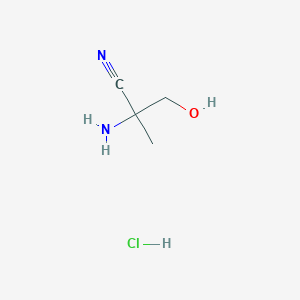


![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)
